Podophyllotoxin 7-glucoside
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Overview
Description
Podophyllotoxin 7-glucoside is a naturally occurring aryltetralin lignan derived from the podophyllum plant. It is a glucoside derivative of podophyllotoxin, which has been used in traditional medicine for centuries. This compound is known for its potent biological activities, particularly its anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of podophyllotoxin 7-glucoside typically involves the glycosylation of podophyllotoxin. This process can be achieved through various methods, including chemical glycosylation and enzymatic glycosylation. Chemical glycosylation often involves the use of glycosyl donors such as glycosyl halides or glycosyl trichloroacetimidates in the presence of a Lewis acid catalyst . Enzymatic glycosylation, on the other hand, utilizes glycosyltransferases to transfer a glucose moiety to podophyllotoxin .
Industrial Production Methods
Industrial production of this compound is still in the research and development stage. advancements in biotechnological methods, such as metabolic engineering and microbial fermentation, hold promise for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Podophyllotoxin 7-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted podophyllotoxin glucosides .
Scientific Research Applications
Mechanism of Action
Podophyllotoxin 7-glucoside exerts its effects primarily by inhibiting microtubule assembly, leading to cell cycle arrest at the G2/M phase. This inhibition disrupts the mitotic spindle formation, ultimately inducing apoptosis in cancer cells . The compound targets tubulin and topoisomerase II, which are crucial for cell division and DNA replication .
Comparison with Similar Compounds
Similar Compounds
Podophyllotoxin: The parent compound, known for its potent anticancer activity.
Etoposide: A semisynthetic derivative of podophyllotoxin used in chemotherapy.
Teniposide: Another semisynthetic derivative with similar applications as etoposide.
Uniqueness
Podophyllotoxin 7-glucoside is unique due to its glucoside moiety, which enhances its solubility and bioavailability compared to podophyllotoxin. This modification also reduces systemic toxicity, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C28H32O13 |
---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
(5S,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3/t14?,19-,20-,21?,22-,23+,24-,25-,28+/m1/s1 |
InChI Key |
NXVJTGLCCSFGAT-KHBXQNFESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2C3C(COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
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